Rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine
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Overview
Description
Rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine is a chiral amine compound with a cyclopentane ring substituted with a methylsulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from linear precursors.
Introduction of the Methylsulfonylmethyl Group: This step involves the introduction of the methylsulfonylmethyl group onto the cyclopentane ring. This can be achieved through nucleophilic substitution reactions using appropriate sulfonylating agents.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired chiral compound. This can be done using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthiol group.
Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methylthiol derivatives.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific chiral centers.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies involving enzyme-substrate interactions and chiral recognition.
Industrial Applications: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The methylsulfonylmethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Rel-(1R,3S)-3-((methylsulfonyl)methyl)cyclopentan-1-amine can be compared with other similar compounds, such as:
Cyclopentylamine: Lacks the methylsulfonylmethyl group, resulting in different chemical properties and reactivity.
Methylsulfonylmethylcyclopentane: Lacks the amine group, affecting its biological activity and applications.
Chiral Amines: Other chiral amines with different substituents can be compared to highlight the unique properties of this compound.
The uniqueness of this compound lies in its specific chiral configuration and the presence of the methylsulfonylmethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H15NO2S |
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Molecular Weight |
177.27 g/mol |
IUPAC Name |
(1R,3S)-3-(methylsulfonylmethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C7H15NO2S/c1-11(9,10)5-6-2-3-7(8)4-6/h6-7H,2-5,8H2,1H3/t6-,7+/m0/s1 |
InChI Key |
QORPQQXDKYFQBJ-NKWVEPMBSA-N |
Isomeric SMILES |
CS(=O)(=O)C[C@H]1CC[C@H](C1)N |
Canonical SMILES |
CS(=O)(=O)CC1CCC(C1)N |
Origin of Product |
United States |
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